molecular formula C16H17N5O4 B11939029 N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline CAS No. 6373-96-2

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline

Cat. No.: B11939029
CAS No.: 6373-96-2
M. Wt: 343.34 g/mol
InChI Key: MZKPZDRFDHZNND-UHFFFAOYSA-N
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Description

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is an organic compound with the molecular formula C16H17N5O4. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used as a dye in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diethyl-4-[(2,4-diaminophenyl)azo]aniline .

Scientific Research Applications

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes and disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is unique due to its specific azo linkage and the presence of both diethylamino and dinitrophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

6373-96-2

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H17N5O4/c1-3-19(4-2)13-7-5-12(6-8-13)17-18-15-10-9-14(20(22)23)11-16(15)21(24)25/h5-11H,3-4H2,1-2H3

InChI Key

MZKPZDRFDHZNND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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